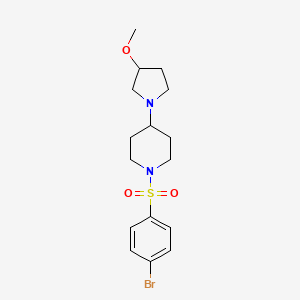
1-((4-Bromophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring substituted with a (4-Bromophenyl)sulfonyl group and a 3-methoxypyrrolidin-1-yl group. The presence of these functional groups may influence the compound’s reactivity and biological activity.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed various methodologies to synthesize heterocyclic compounds using sulfonyl and piperidine derivatives. These methodologies include asymmetric epoxidation and dihydroxylation reactions to produce diols and aminohydroxylation conditions yielding 3-amino-2-methoxypyrrolidine derivatives (Sunose et al., 1998). Another study demonstrated the microwave-assisted synthesis of sulfonyl hydrazones featuring piperidine rings, evaluated for antioxidant and anticholinesterase activities, showcasing the structural versatility and functional potential of these compounds (Karaman et al., 2016).
Biological Activity Screening
The sulfonyl and piperidine scaffold has been integral in medicinal chemistry for its role in creating compounds with significant biological activities. For instance, derivatives of sulfonyl hydrazones have been screened for their antioxidant capacity and anticholinesterase activity, identifying compounds with potential therapeutic applications (Karaman et al., 2016). Similarly, research into the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole has explored their anticancer properties, providing insights into their potential as anticancer agents (Rehman et al., 2018).
Structural and Electronic Analysis
Studies have also focused on the structural and electronic characteristics of sulfonyl and piperidine derivatives. Crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives have provided insights into their molecular-level understanding, including their electrophilic and nucleophilic nature (Kumara et al., 2017). This foundational knowledge aids in the design and synthesis of compounds with specific biological activities.
Antimicrobial and Anticancer Studies
The antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum highlights the potential of these compounds in addressing plant diseases, with significant implications for agricultural productivity and food security (Vinaya et al., 2009). Additionally, the exploration of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole for their anticancer activities further underscores the therapeutic potential of these compounds (Rehman et al., 2018).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNAFWKLXFNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

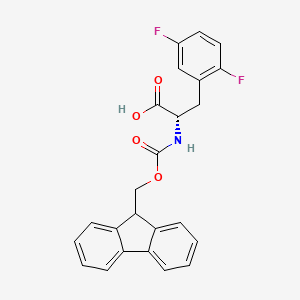
![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
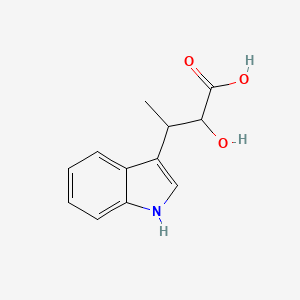
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)
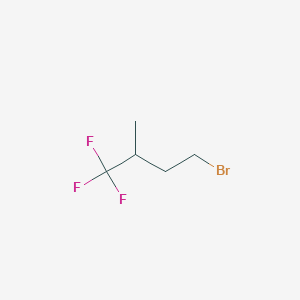

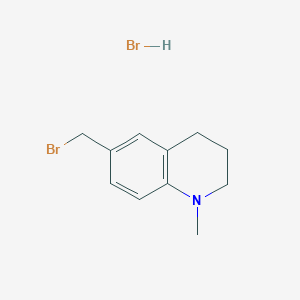
![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

![3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2604873.png)